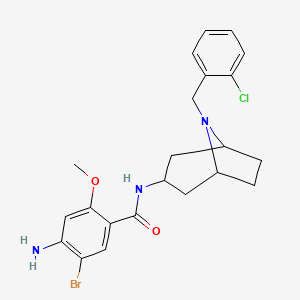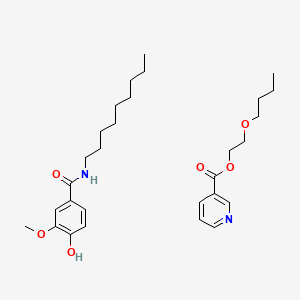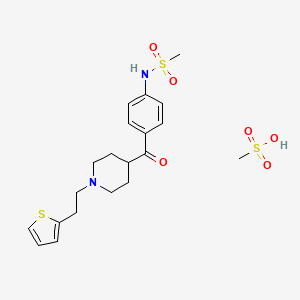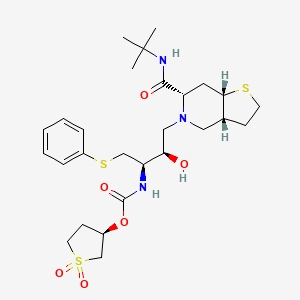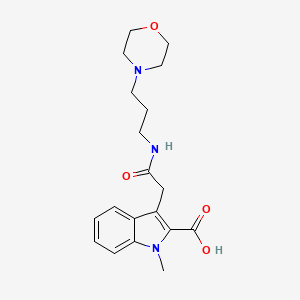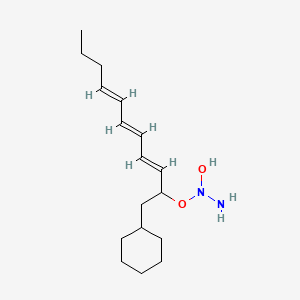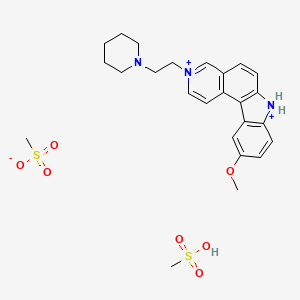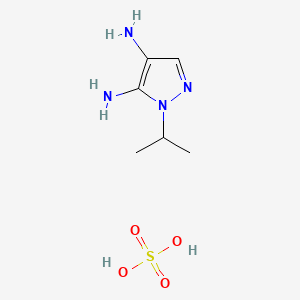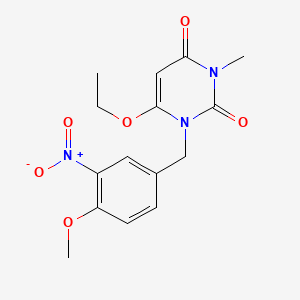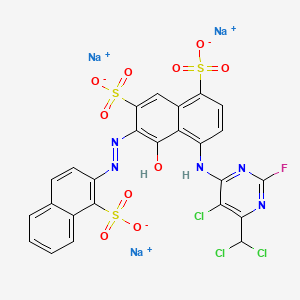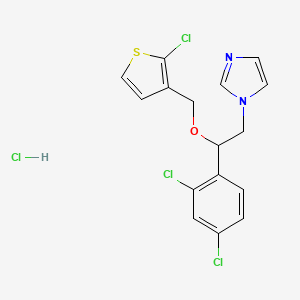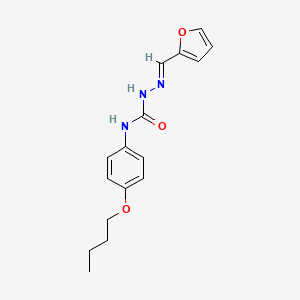
Semicarbazide, 1-furfurylidene-4-(p-butoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Semicarbazide, 1-furfurylidene-4-(p-butoxyphenyl)- is a compound that belongs to the class of semicarbazides. Semicarbazides are known for their wide range of applications in organic synthesis, drug discovery, and agrochemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of semicarbazide, 1-furfurylidene-4-(p-butoxyphenyl)- typically involves the reaction of hydrazine with isocyanates, N-substituted carbamoyl chlorides, or carbamates . One common method includes the formation of a carbamate from bis(2,2,2-trifluoroethyl) carbonate or 2,2,2-trifluoroethylchloroformate and a primary or secondary amine, followed by the interaction of the carbamate with hydrazine . This approach allows for the production of semicarbazides on a large scale with good yield and purity.
Industrial Production Methods
Industrial production of semicarbazides often involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Safety measures are crucial due to the potential toxicity of some reagents, such as isocyanates and phosgene derivatives .
Análisis De Reacciones Químicas
Types of Reactions
Semicarbazide, 1-furfurylidene-4-(p-butoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: Substitution reactions can replace one functional group with another, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
Semicarbazide, 1-furfurylidene-4-(p-butoxyphenyl)- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of semicarbazide, 1-furfurylidene-4-(p-butoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to semicarbazide, 1-furfurylidene-4-(p-butoxyphenyl)- include other semicarbazides with different substituents, such as:
Uniqueness
The furfurylidene and p-butoxyphenyl groups contribute to its reactivity and versatility in various scientific and industrial contexts .
Propiedades
Número CAS |
119034-02-5 |
|---|---|
Fórmula molecular |
C16H19N3O3 |
Peso molecular |
301.34 g/mol |
Nombre IUPAC |
1-(4-butoxyphenyl)-3-[(E)-furan-2-ylmethylideneamino]urea |
InChI |
InChI=1S/C16H19N3O3/c1-2-3-10-21-14-8-6-13(7-9-14)18-16(20)19-17-12-15-5-4-11-22-15/h4-9,11-12H,2-3,10H2,1H3,(H2,18,19,20)/b17-12+ |
Clave InChI |
WYDCTETWBQARAQ-SFQUDFHCSA-N |
SMILES isomérico |
CCCCOC1=CC=C(C=C1)NC(=O)N/N=C/C2=CC=CO2 |
SMILES canónico |
CCCCOC1=CC=C(C=C1)NC(=O)NN=CC2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


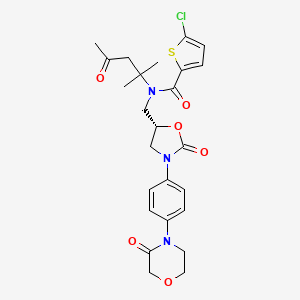
![3-[4-[2-[5-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-1,5-diazocan-1-yl]ethyl]phenyl]propanoic acid;sulfuric acid](/img/structure/B12744558.png)
